molecular formula C10H18O9 B12086412 Arabinobiose

Arabinobiose

Cat. No.: B12086412
M. Wt: 282.24 g/mol
InChI Key: HANDMAIZTZRPTQ-UHFFFAOYSA-N
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Description

Arabinobiose is a disaccharide composed of two arabinose molecules It is a type of oligosaccharide that can be found in various plant materials, particularly in the hemicellulose component of plant cell walls

Preparation Methods

Synthetic Routes and Reaction Conditions

Arabinobiose can be synthesized through the enzymatic hydrolysis of arabinan, a polysaccharide found in plant cell walls. The enzyme arabinanase, particularly from the glycoside hydrolase family GH93, is used to hydrolyze the α-1,5 bonds between arabinose residues in arabinan . The reaction typically occurs under optimal conditions of pH 4.0 to 6.5 and a temperature of around 70°C .

Industrial Production Methods

Industrial production of this compound often involves the use of robust enzymes that can perform efficiently under the conditions used in industrial processes. For example, the enzyme from the thermophilic fungus Thermothielavioides terrestris has been heterologously expressed in Aspergillus nidulans and used for the production of this compound from sugar beet arabinan .

Chemical Reactions Analysis

Types of Reactions

Arabinobiose undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce arabinonic acid.

    Reduction: Reduction of this compound can yield arabinitol.

    Substitution: this compound can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various chemical reagents can be used depending on the desired derivative.

Major Products

    Oxidation: Arabinonic acid

    Reduction: Arabinitol

    Substitution: Various this compound derivatives

Scientific Research Applications

Arabinobiose has numerous applications in scientific research:

Mechanism of Action

Arabinobiose exerts its effects primarily through its interaction with enzymes and microbial communities. In the gut, this compound is fermented by beneficial bacteria, producing short-chain fatty acids that promote gut health. The molecular targets include various glycoside hydrolases that break down this compound into its constituent arabinose molecules .

Comparison with Similar Compounds

Similar Compounds

    Xylobiose: A disaccharide composed of two xylose molecules.

    Cellobiose: A disaccharide composed of two glucose molecules.

    Maltose: A disaccharide composed of two glucose molecules.

Uniqueness

Arabinobiose is unique due to its specific composition of arabinose molecules and its presence in plant hemicellulose. Unlike other disaccharides, this compound has specific applications in prebiotic research and plant cell wall studies, making it a valuable compound in both scientific and industrial contexts .

Biological Activity

Arabinobiose, a disaccharide composed of two L-arabinose units linked by an α-1,5-glycosidic bond, plays a significant role in various biological processes. Its biological activity is primarily observed through its interaction with gut microbiota, its potential as a prebiotic, and its enzymatic breakdown by specific glycoside hydrolases. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.

This compound is derived from the hydrolysis of arabinan, a polysaccharide found in plant cell walls. It is often produced during the degradation of hemicellulose, which is prevalent in many agricultural residues. The importance of this compound lies not only in its structural role but also in its functional properties as a prebiotic and its influence on gut health.

2.1 Prebiotic Effects

This compound has been identified as a prebiotic that can stimulate the growth of beneficial gut bacteria, particularly species within the Bifidobacterium genus. These bacteria are known to enhance gut health by improving digestion and modulating immune responses. A study demonstrated that arabino-oligosaccharides (AOS), including this compound, significantly increased the population of Bifidobacterium in the gastrointestinal tract when administered to subjects .

2.2 Enzymatic Hydrolysis

The enzymatic breakdown of this compound is facilitated by specific enzymes such as arabinanases and arabinosidases. For instance, the enzyme Arb93A from Fusarium graminearum exhibits high specificity for linear α-1,5-L-arabinan and releases this compound as a product . This enzyme's activity is crucial for understanding how this compound can be utilized by microorganisms for growth and metabolism.

3.1 Comparative Genomic Studies

Recent genomic studies have revealed the diverse capabilities of various Bifidobacterium species to metabolize arabinose and AOS. For example, researchers reconstructed metabolic pathways for over 40 bacterial species belonging to the Bifidobacteriaceae family, highlighting significant variations in their ability to utilize these sugars .

3.2 Case Study: Bifidobacterium longum

A notable case study involved Bifidobacterium longum, which was shown to possess specific genes for arabinose transport and metabolism. The expression of these genes was upregulated in the presence of arabinose, indicating that this bacterium can effectively utilize this compound as a carbon source .

4. Enzymatic Mechanisms

The enzymatic mechanisms involved in the hydrolysis of arabinose-containing polysaccharides are critical for understanding how this compound is generated and utilized:

Enzyme Source Activity Substrate Specificity
Arb93AFusarium graminearumExo-1,5-α-L-arabinanaseLinear α-1,5-L-arabinan
BL0421 homologBifidobacterium longumArabinosidaseVarious arabino-oligosaccharides
GH93 family enzymesVarious fungiHydrolyze α-1,5-linkagesPrimarily linear α-1,5-L-arabinan

5. Conclusion

This compound serves as an important compound with significant biological activities, particularly in promoting gut health through its prebiotic effects and its role in microbial metabolism. Ongoing research into its enzymatic breakdown and metabolic pathways will further elucidate its potential applications in nutrition and health.

Properties

IUPAC Name

5-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]oxolane-2,3,4-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O9/c11-1-3-5(12)8(15)10(19-3)17-2-4-6(13)7(14)9(16)18-4/h3-16H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANDMAIZTZRPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)OCC2C(C(C(O2)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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